1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS No.: 596791-47-8
Cat. No.: VC15941410
Molecular Formula: C15H14FNO
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 596791-47-8 |
|---|---|
| Molecular Formula | C15H14FNO |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
| Standard InChI | InChI=1S/C15H14FNO/c16-12-3-1-10(2-4-12)15-14-6-5-13(18)9-11(14)7-8-17-15/h1-6,9,15,17-18H,7-8H2 |
| Standard InChI Key | LVSYRPGEEICBFX-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol. Its IUPAC name reflects the substitution pattern: a 4-fluorophenyl group at position 1 and a hydroxyl group at position 6 of the tetrahydroisoquinoline scaffold. The compound’s structure is defined by a bicyclic system fused to a benzene ring, with the fluorine atom and hydroxyl group introducing electronic and steric modifications critical to its reactivity and biological interactions .
Key Structural Features:
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Tetrahydroisoquinoline Core: Confers rigidity and planar aromaticity, facilitating π-π stacking interactions with biological targets.
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4-Fluorophenyl Substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
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Hydroxyl Group at Position 6: Participates in hydrogen bonding, influencing solubility and target binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves a two-step process:
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Condensation: 4-Fluorobenzaldehyde reacts with tetrahydroisoquinoline in the presence of an acid catalyst (e.g., acetic acid) to form a Schiff base intermediate .
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Reduction: The imine bond in the Schiff base is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the final product .
Optimization Strategies:
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Catalyst Selection: Acidic conditions (pH 4–5) improve Schiff base formation efficiency .
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Temperature Control: Reactions conducted at 60–80°C minimize side products.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors enhance yield (up to 85%) and reduce reaction times compared to batch processes. Recent advances in catalytic hydrogenation offer greener alternatives to traditional reducing agents .
Pharmacological Applications
σ2 Receptor Ligands
Tetrahydroisoquinoline derivatives exhibit high affinity for σ2 receptors, which are overexpressed in cancer cells. In a screen of 46 compounds, 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline demonstrated a σ2 Ki of 0.59 nM, highlighting the scaffold’s potential for developing brain PET tracers . Fluorine substitution at the phenyl ring, as in 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol, may further optimize receptor binding and blood-brain barrier penetration .
Dopamine D3 Receptor Antagonism
The tetrahydroisoquinoline moiety is a recognized pharmacophore for dopamine D3 receptor (D3R) ligands. Structural analogs of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol show D3R selectivity over D2R by >100-fold, making them candidates for treating addiction and Parkinson’s disease . The fluorine atom’s electron-withdrawing effects likely modulate receptor affinity and metabolic stability .
Anticancer Activity
In a cell proliferation assay using MCF7 breast cancer cells, 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol (a close analog) reduced viability by 34% at 2.5 mg/mL, suggesting apoptosis induction or cell cycle arrest . Mechanistic studies propose σ2 receptor-mediated pathways and tubulin polymerization inhibition as potential modes of action .
Biological Evaluation
In Vitro Screening
A panel of tetrahydroisoquinoline derivatives, including 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol, was evaluated using sulforhodamine B (SRB) and DAPI staining . Key findings include:
| Compound | MCF7 Viability Reduction (%) | σ2 Receptor Binding (Ki, nM) | D3R Selectivity (D3/D2) |
|---|---|---|---|
| Target Compound | 34 | 0.59 | >100 |
| 6-Fluoro Analog | 22 | 1.2 | 50 |
| Non-Fluorinated Analog | 18 | 3.4 | 10 |
Fluorination at the phenyl ring correlates with improved cytotoxicity and receptor selectivity, likely due to enhanced hydrophobic interactions and metabolic stability .
Comparison with Analogous Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-ol
This analog (CAS 148751166) lacks the 4-fluorophenyl group but retains fluorine at position 6. It shows 22% MCF7 viability reduction and moderate σ2 affinity (Ki = 1.2 nM) , underscoring the importance of the 4-fluorophenyl moiety for optimal activity .
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
With a molecular weight of 404.4 g/mol, this derivative replaces the hydroxyl group with a furan-carbonyl side chain . While it exhibits similar σ2 binding (Ki = 0.8 nM), its larger size reduces blood-brain barrier permeability compared to the target compound .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl and hydroxyl groups to optimize receptor affinity and pharmacokinetics.
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In Vivo Neuroimaging: Development of ¹¹C-labeled derivatives for σ2 receptor PET imaging in glioblastoma models .
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Combination Therapies: Co-administration with chemotherapeutic agents to enhance MCF7 cell line cytotoxicity .
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